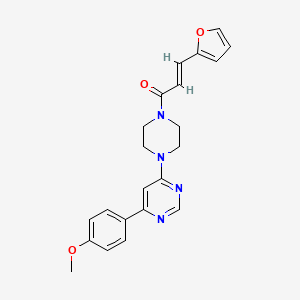![molecular formula C18H23N5O5S B2735302 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1171740-12-7](/img/structure/B2735302.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of compounds with the furan-2-yl and pyrazolo[3,4-b]pyridin motifs, such as the subject compound. These studies aim to create novel fused heterobicycles with potential biological activities. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores the chemical pathways to create compounds with similar structural frameworks, highlighting the versatility and significance of these chemical structures in medicinal chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Interaction Studies
The compound's structural analogs have been studied for their interaction with biological targets. For example, molecular interaction studies of cannabinoids and their antagonists provide insights into the binding affinities and conformational analyses, aiding in the understanding of how similar compounds might interact with the CB1 cannabinoid receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This research can inform the development of therapeutics targeting neurological pathways and disorders.
Antiprotozoal Agents
Compounds featuring furan-2-yl groups have been explored for their potential as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-2-yl substitutions, have demonstrated significant activity against protozoal infections, showcasing the potential for similar compounds in treating diseases caused by protozoa (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Neuroinflammation Imaging
The exploration of radiotracers for positron emission tomography (PET) imaging of microglia in neuroinflammation represents a significant application of compounds with structural similarities to the one . Specifically, a PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) provides a tool for noninvasively imaging microglial activity, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-22-17-15(12(10-14(24)19-17)13-4-3-9-28-13)16(21-22)20-18(25)11-5-7-23(8-6-11)29(2,26)27/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZWMOAAPKXHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

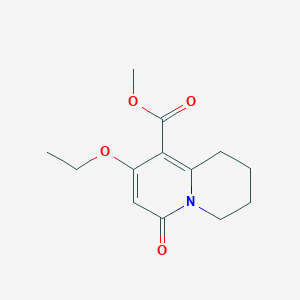
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)
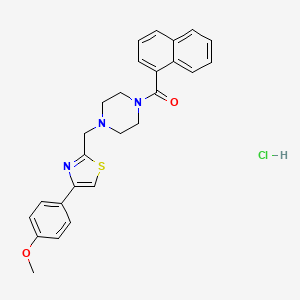

![2-[4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2735228.png)

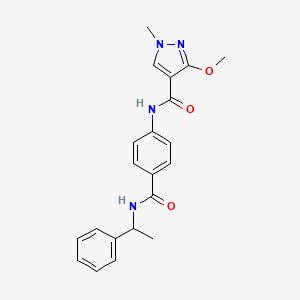
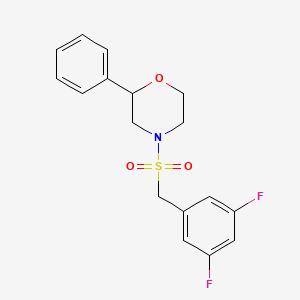




![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)
